5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
“5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are a type of heterocyclic compounds that are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the use of organolithium reagents . Another method involves a three-step reaction sequence, which is an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis
The molecular structure of pyrimidines, including “5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines are influenced by their molecular structure. They are electron-rich nitrogen-containing heterocycles . Their synthetic versatility allows the generation of structurally diverse derivatives .Scientific Research Applications
Chemical Synthesis and Reactions
Nucleophilic Substitution and Alkylation
Tanji et al. (1989) investigated the reactions of 5-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with various C-nucleophiles. They found that ethyl cyanoacetate and Grignard reagents react with these compounds to produce ethyl α-cyano-3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidine-5-acetate and 7-alkylated derivatives, respectively, indicating a pathway for functionalizing these cores Chemical & Pharmaceutical Bulletin.
Aryl Migration and Halogen-Metal Exchange
Research by Higashino et al. (1985) and Tanji et al. (1991) demonstrated aryl migration and halogen-metal exchange reactions involving triazolo[4,5-d]pyrimidines. These processes enable the transformation of these compounds into various substituted derivatives, expanding their utility in synthetic chemistry Chemical & Pharmaceutical Bulletin.
Biological Applications
Anticancer and Antimicrobial Activities
Lu Jiu-fu et al. (2015) synthesized and characterized a derivative, finding moderate anticancer activity. This highlights the potential of triazolo[4,5-d]pyrimidine derivatives in therapeutic applications Journal of Chemical Research. Additionally, Basavapatna N. Prasanna Kumara et al. (2013) reported the antimicrobial activity of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating their potential as antimicrobial agents Medicinal Chemistry Research.
Serotonin 5-HT6 Receptor Antagonists
A study by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their high affinity and selectivity as 5-HT6 receptor antagonists, suggesting their potential in treating neurological disorders Bioorganic & medicinal chemistry.
Future Directions
properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-18-8-4-2-7(3-5-8)17-10-9(15-16-17)6-13-11(12)14-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTUSMBWCYJNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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